Ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
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Description
Ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C27H39N3O5S2 and its molecular weight is 549.75. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The research encompasses the synthesis and characterization of derivatives related to Ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate, focusing on creating highly functionalized tetrahydropyridines, pyrimidines, and other heterocyclic compounds. These syntheses are achieved through various chemical reactions, including [4 + 2] annulation and nucleophilic substitution, to produce compounds with potential as pharmaceutical agents and materials for specific applications.
For instance, Zhu et al. (2003) demonstrated an expedient phosphine-catalyzed [4 + 2] annulation to synthesize ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, showcasing the method's efficiency in yielding highly functionalized tetrahydropyridines with complete regioselectivity (Zhu, Lan, & Kwon, 2003).
Pharmacological Activity
Research also delves into the pharmacological activities of synthesized compounds, assessing their potential as therapeutic agents. Studies have shown that certain derivatives exhibit significant antiradical and anti-inflammatory activities. For example, Zykova et al. (2016) synthesized Ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates and found them to display greater antiradical activity than the reference drug trolox in a DPPH-binding assay. This same compound also showed enhanced anti-inflammatory activity compared to diclofenac sodium (Zykova, Darovskikh, Odegova, Kiselev, & Igidov, 2016).
Antioxidant Agents
The development of antioxidant agents is another area of focus, with novel compounds being evaluated for their ability to scavenge free radicals. Asha et al. (2009) synthesized a series of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives and evaluated their antioxidant activity, identifying several compounds with promising antioxidant properties (Asha, Malviya, Chandrappa, Sadashiva, Vinaya, Prasanna, & Rangappa, 2009).
Material Science Applications
In material science, the synthesized compounds' properties, such as thermal and thermooxidative stability, are explored for potential applications in creating novel materials. For example, Zhang et al. (2005) synthesized a new kind of aromatic diamine monomer containing a pyridine unit, which was used to prepare a series of novel polyimides. These polyimides exhibited exceptional thermal stability, indicating their potential for high-performance material applications (Zhang, Li, Wang, Zhao, Shao, Yin, & Yang, 2005).
Properties
IUPAC Name |
ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N3O5S2/c1-8-15-30(16-9-2)37(33,34)19-13-11-18(12-14-19)23(31)28-24-21(25(32)35-10-3)20-17-26(4,5)29-27(6,7)22(20)36-24/h11-14,29H,8-10,15-17H2,1-7H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZJUPKQRKIYKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)C(NC(C3)(C)C)(C)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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